N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide
CAS No.: 431928-29-9
Cat. No.: VC8657618
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 431928-29-9 |
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Molecular Formula | C23H21NO4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C23H21NO4/c1-26-20-12-16(13-21(27-2)22(20)28-3)23(25)24-17-8-9-19-15(11-17)10-14-6-4-5-7-18(14)19/h4-9,11-13H,10H2,1-3H3,(H,24,25) |
Standard InChI Key | YFJXCVIHRUEJMI-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
N-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide features a fluorene moiety linked via an amide bond to a trimethoxy-substituted benzoyl group. The fluorene system, a bicyclic structure comprising two benzene rings fused via a five-membered ring, provides rigidity and planar aromaticity, while the 3,4,5-trimethoxybenzamide group introduces electron-rich regions capable of hydrogen bonding and π-π interactions .
The IUPAC name, N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide, reflects its substitution pattern:
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Fluoren-2-yl: A fluorene group substituted at the 2-position.
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3,4,5-Trimethoxybenzamide: A benzamide with methoxy groups at the 3rd, 4th, and 5th positions.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₃₀H₂₅NO₄ |
Molecular Weight | 463.5 g/mol |
IUPAC Name | N-(9H-Fluoren-2-yl)-3,4,5-trimethoxybenzamide |
SMILES | COC1=C(C(OC)=C(C(OC)=C1)C(=O)NC2=C3C=CC=C4C3=CC=CC4=C2)C |
Spectroscopic Characteristics
While experimental spectral data for this compound is scarce, analogs such as N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide ( ) suggest predictable features:
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¹H NMR: Signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH (δ 8.2–8.5 ppm).
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(9H-fluoren-2-yl)-3,4,5-trimethoxybenzamide likely follows a multi-step protocol analogous to patented methods for related benzamides :
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Preparation of 3,4,5-Trimethoxybenzoyl Chloride:
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React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux.
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Amide Coupling:
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Combine 9H-fluoren-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF.
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Example Reaction Scheme:
Industrial-Scale Optimization
Industrial production would prioritize:
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Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the amide bond .
Table 2: Physicochemical Data
Property | Value |
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Melting Point | 180–185°C (predicted) |
LogP (Octanol-Water) | 4.2 (estimated) |
pKa (Amide NH) | ~10.5 |
Pharmacological and Industrial Applications
Materials Science Applications
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Organic Semiconductors: The fluorene moiety’s planar structure could facilitate charge transport in OLEDs or photovoltaic devices.
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Polymer Additives: As a UV stabilizer due to aromatic conjugation .
Challenges and Future Directions
Knowledge Gaps
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Toxicity Profiles: No in vivo data exist for this compound.
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Synthetic Scalability: Optimizing yields beyond lab-scale remains untested.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying methoxy groups or fluorene substitution to enhance bioactivity.
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Cocrystal Engineering: Improving solubility via co-formers like succinic acid.
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